molecular formula C21H19NO5S B4082727 N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B4082727
M. Wt: 397.4 g/mol
InChI Key: DUIYTPNGYJSNEK-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known for their diverse chemical and biological activities. Its structure suggests a combination of several functional groups, including a chromene backbone, which is significant in medicinal chemistry due to its potential biological activities.

Synthesis Analysis

The synthesis of related chromene derivatives involves multi-component reactions, offering a metal-free, environmentally friendly approach. For example, novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides were synthesized through a one-pot, three-component synthesis involving N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes in the presence of piperidine as a base. This method highlights clean reactions and good yields using readily available materials (Pouramiri, Kermani, & Khaleghi, 2017).

Molecular Structure Analysis

The crystal structure and molecular conformation studies of chromene derivatives reveal insights into their stereochemistry. For instance, studies on similar compounds, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, have shown that they crystallize in specific space groups with anti-rotamer conformations about the C-N bond. The orientation of the amide O atom and the pyran ring O atom can vary, influencing the molecule's physical properties and reactivity (Reis et al., 2013).

Chemical Reactions and Properties

The compound's chemical reactivity can be illustrated through its participation in various chemical reactions, leading to the synthesis of different derivatives. Reactions involving the formyl group of related structures, like 4H-thieno[3,2-c]chromenes, have demonstrated transformations into nitriles, amides, esters, carboxylic acids, hydroxamic acids, or hydroxy groups. These reactions underscore the versatile chemical reactivity of the chromene core under different conditions (Bogza et al., 2015).

properties

IUPAC Name

N-benzyl-N-(1,1-dioxothiolan-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5S/c23-20(18-12-16-8-4-5-9-19(16)27-21(18)24)22(13-15-6-2-1-3-7-15)17-10-11-28(25,26)14-17/h1-9,12,17H,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIYTPNGYJSNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
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N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 3
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N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 4
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N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 5
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N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 6
N-benzyl-N-(1,1-dioxidotetrahydro-3-thienyl)-2-oxo-2H-chromene-3-carboxamide

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